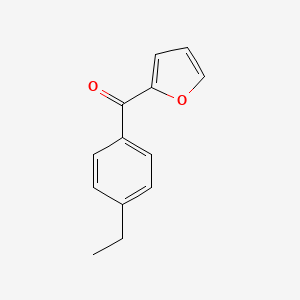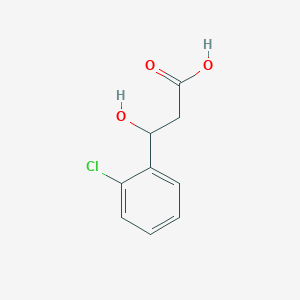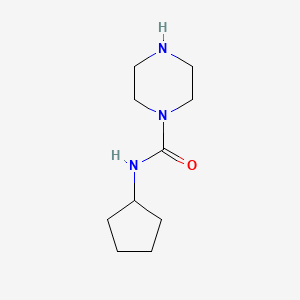
N-cyclopentylpiperazine-1-carboxamide
Overview
Description
N-cyclopentylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Androgen Receptor Antagonist Activity
N-cyclopentylpiperazine-1-carboxamide derivatives have been studied for their androgen receptor (AR) antagonist activities. These compounds, particularly N-arylpiperazine-1-carboxamide derivatives, showed potential in the treatment of prostate cancer due to their potent antiandrogenic properties. For instance, one derivative, YM-175735, demonstrated strong AR antagonist activity and increased antiandrogenic activity compared to bicalutamide, a commonly used antiandrogen (Kinoyama et al., 2005).
2. Substance P Receptor Antagonism
A series of N,N'-diacylpiperazine-2-carboxamides have shown to be antagonists of the NK-1 (Substance P) receptor. These compounds, especially when containing aminoalkyl groups, exhibited potent antagonistic activities. This finding has implications in the development of treatments for conditions mediated by Substance P (Mills et al., 1993).
3. Synthesis of Spirocyclic 2,6-Dioxopiperazines
Research involving amino acid derived alpha-quaternary alpha-amino nitriles led to the synthesis of chiral spirocyclic 2,6-dioxopiperazines. These compounds have diverse applications in creating novel molecular structures, including in drug development. The methodology used for this synthesis offers valuable insights into the versatility of piperazine derivatives (González-Vera et al., 2005).
4. Inhibitors of CDPK1 from T. gondii and C. parvum
The use of 5-aminopyrazole-4-carboxamide as a scaffold has led to the development of selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors show potential in treating infections caused by these parasites and demonstrate the therapeutic potential of carboxamide derivatives in infectious diseases (Zhang et al., 2014).
5. Cytotoxicity in Cancer Cell Lines
Benzhydrylpiperazine derivatives with carboxamide and thioamide moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds, particularly the 4-chlorobenzhydrylpiperazine derivatives, displayed significant cytotoxicity, highlighting their potential use in cancer treatment (Gurdal et al., 2014).
properties
IUPAC Name |
N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-9-3-1-2-4-9)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYZYIACOFWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



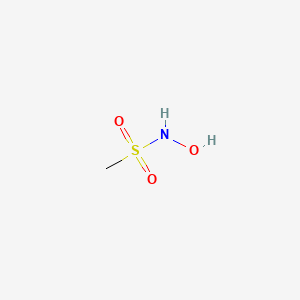
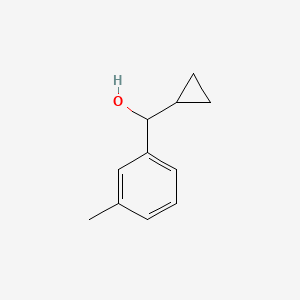

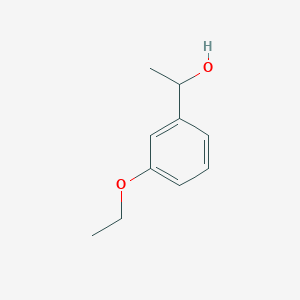

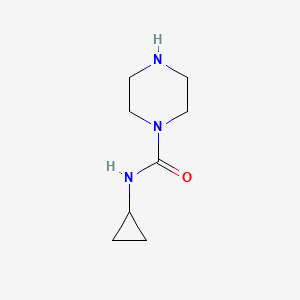

amine](/img/structure/B7847023.png)



